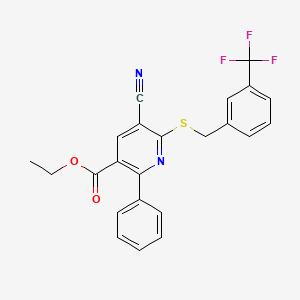

Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

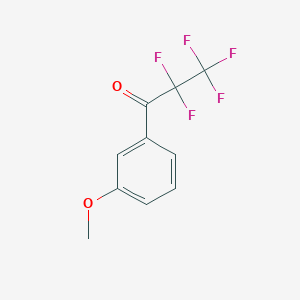

Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate is a chemical compound with the molecular formula C23H17F3N2O2S . It has an average mass of 442.453 Da and a monoisotopic mass of 442.096283 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a nicotinate core, which is a derivative of nicotinic acid, also known as vitamin B3 or niacin. The molecule is substituted with various functional groups including a cyano group (CN), a phenyl group (C6H5), a trifluoromethyl group (CF3), and a benzyl group (C6H5CH2) .Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 and a boiling point of 552.8±50.0 °C at 760 mmHg .Scientific Research Applications

Synthesis and Applications in Antibacterial Activity

Ethyl 5-cyano-6-mercaptonicotinate derivatives, including Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate, have been utilized in the synthesis of various compounds with potential antibacterial properties. For instance, these derivatives were reacted with N-[4-(aminosulfonyl) phenyl]-2-chloroacetamide derivatives to produce ethyl 6-[(2-{[4-(aminosulfonyl) phenyl]amino}-2-oxoethyl)thio]nicotinate derivatives. These derivatives were then used to synthesize different compounds such as ethyl 3-amino-2-({[4-(aminosulfonyl)phenyl]amino}carbonylthieno[2,3-b] pyridine-5-carboxylates, which were screened for their antibacterial activity (Gad-Elkareem & El-Adasy, 2010).

Synthesis of Novel Compounds

Ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, a novel compound, was successfully synthesized, showcasing the versatility of this compound in creating structurally unique chemicals. The synthesized compound's structure was thoroughly analyzed using various techniques like XRD, GC–MS analysis, element analysis, and NMR spectroscopy (Zhou et al., 2008).

Application in Synthesis of Nicotinate Esters

This compound can be involved in the synthesis of nicotinate esters. A study described a convenient synthesis method using 3-cyano-2(1H)-pyridones, which were converted into ethyl nicotinates. This process demonstrates the compound's role in the formation of nicotinate esters, which have diverse applications in chemical synthesis (Paine, 1987).

Contribution to the Synthesis of Pyridine and Pyrimidine Derivatives

This compound has been used in the synthesis of various pyridine and pyrimidine derivatives. These derivatives have potential biological activities, including antimicrobial properties, and their synthesis involves multiple steps and chemical reactions (Abdelrazek, El‐Din, & Mekky, 2001).

Safety and Hazards

Properties

IUPAC Name |

ethyl 5-cyano-2-phenyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N2O2S/c1-2-30-22(29)19-12-17(13-27)21(28-20(19)16-8-4-3-5-9-16)31-14-15-7-6-10-18(11-15)23(24,25)26/h3-12H,2,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSSKYTXFXHUKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloro-6-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2368095.png)

![2-(4-Chlorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2368100.png)

![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B2368106.png)

![2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2368107.png)

![3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2368111.png)